Valrocemide - 92262-58-3

Valrocemide

Catalog Number: EVT-285685
CAS Number: 92262-58-3
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Valrocemide (TV1901, VGD) is a novel antiepileptic drug (AED) and a derivative of valproic acid (VPA). [, , , ] It is classified as a third-generation AED. [] Valrocemide is investigated for its potential in treating epilepsy, particularly refractory epilepsy, due to its promising anticonvulsant profile. [, , , , , ] It is also being explored as a potential therapeutic for bipolar disorder due to its effects on myo-inositol-1-phosphate (MIP) synthase and its ability to attenuate amphetamine-induced rearing in animal models. []

Relevance: Valproic acid is the parent compound of Valrocemide. Valrocemide, along with other VPA derivatives, was developed to maintain the anticonvulsant properties of VPA while potentially mitigating its adverse effects [, ].

Valnoctamide (VCD)

Compound Description: Valnoctamide (VCD) is another derivative of valproic acid and is also recognized for its anticonvulsant properties []. Like VPA and Valrocemide, VCD has been shown to inhibit myo-inositol-1-phosphate (MIP) synthase, an enzyme involved in inositol metabolism [].

Relevance: Valnoctamide is structurally similar to Valrocemide and shares its classification as a valproate derivative []. Both compounds have shown reduced teratogenicity compared to VPA in animal models, suggesting potential advantages in safety profiles [].

NPS 1776

Compound Description: NPS 1776 is an isovaleramide derivative, structurally related to valproic acid [, ]. It has demonstrated a good anticonvulsant profile and safety in preclinical studies [].

Relevance: Like Valrocemide, NPS 1776 belongs to the newer generation of valproic acid derivatives, aiming to improve upon the limitations of the parent compound [, ]. These compounds represent potential alternatives with potentially improved efficacy and safety profiles.

2-en-Valproic Acid (DP-VPA)

Compound Description: 2-en-Valproic acid, also known as DP-VPA, is a valproic acid derivative [, ]. It exhibits anticonvulsant activity and is considered more potent than VPA [].

Relevance: DP-VPA is another example of a second-generation valproic acid derivative, similar to Valrocemide. These compounds share structural similarities and are grouped based on their potential to offer improved therapeutic options compared to the original VPA [, ].

Source and Classification

Valrocemide is synthesized from valproic acid, a well-known antiepileptic drug. It belongs to the class of amide derivatives and is specifically designed to target neurotransmitter systems in the brain. The compound is recognized for its potential therapeutic applications in treating epilepsy and possibly other neurological conditions due to its structural modifications aimed at enhancing pharmacological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of valrocemide involves several chemical processes. Initially, valproic acid is reacted with glycine under controlled conditions to form the amide bond, resulting in valproyl glycinamide. This reaction typically requires the use of coupling agents to facilitate the formation of the amide linkage.

The synthesis can be summarized in the following steps:

  1. Preparation of Reactants: Valproic acid and glycine are prepared in suitable solvents.
  2. Coupling Reaction: A coupling agent (such as dicyclohexylcarbodiimide) may be used to activate the carboxylic acid group of valproic acid.
  3. Isolation and Purification: The product is isolated through crystallization or chromatography techniques, followed by purification methods such as recrystallization or preparative high-performance liquid chromatography.

This method ensures that the final product retains high purity and efficacy for further pharmacological testing.

Chemical Reactions Analysis

Reactions and Technical Details

Valrocemide undergoes various chemical reactions that are crucial for its pharmacological activity. Notably, it can be metabolized into active metabolites within the body, which enhances its therapeutic effects. Key reactions include:

  1. Hydrolysis: Valrocemide can hydrolyze to release valproic acid and glycine, contributing to its anticonvulsant activity.
  2. Conjugation: The compound may also undergo conjugation with other biomolecules, affecting its pharmacokinetics.
  3. Oxidation: Potential oxidative pathways may lead to the formation of additional metabolites that could exhibit varying degrees of biological activity.

These reactions highlight the compound's dynamic nature within biological systems.

Mechanism of Action

Process and Data

Valrocemide's mechanism of action is primarily linked to its ability to modulate neurotransmitter levels in the brain. It is believed to enhance gamma-aminobutyric acid (GABA) activity, a major inhibitory neurotransmitter, thereby stabilizing neuronal excitability.

  • GABA Modulation: By increasing GABAergic transmission, valrocemide helps prevent seizures.
  • Neurotransmitter Interaction: The compound may also interact with other neurotransmitter systems, including glutamate pathways, further contributing to its anticonvulsant effects.

Preclinical studies have demonstrated that valrocemide exhibits favorable profiles in rodent seizure models, indicating its potential efficacy in humans.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Valrocemide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and slightly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
  • Stability: The compound shows stability under standard laboratory conditions but should be protected from light and moisture.

These properties are essential for determining appropriate storage conditions and formulation strategies for clinical applications.

Applications

Scientific Uses

Valrocemide has been primarily investigated for its use as an anticonvulsant agent in epilepsy treatment. Its development has focused on improving upon existing therapies by offering:

  • Enhanced Efficacy: Preliminary studies suggest that it may provide better seizure control compared to traditional treatments.
  • Lower Side Effects: Due to its structural modifications aimed at improving central nervous system penetration, it may exhibit fewer side effects than conventional drugs like valproic acid.

Clinical trials have indicated that valrocemide is well tolerated at maintenance dosages up to 2,000 mg twice daily, supporting its potential as a viable treatment option in neurology.

Properties

CAS Number

92262-58-3

Product Name

Valrocemide

IUPAC Name

N-(2-amino-2-oxoethyl)-2-propylpentanamide

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C10H20N2O2/c1-3-5-8(6-4-2)10(14)12-7-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14)

InChI Key

RALGCAOVRLYSMA-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NCC(=O)N

Solubility

Soluble in DMSO

Synonyms

Valrocemide; TV-1901; TV 1901; TV1901; SPD-493; TVP-1901; SPD493; TVP1901; SPD 493; TVP 1901;. N-Valproyl glycinamide.

Canonical SMILES

CCCC(CCC)C(=O)NCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.